molecular formula C13H24N2O2 B2888723 tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate CAS No. 1782247-66-8

tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate

Cat. No.: B2888723
CAS No.: 1782247-66-8
M. Wt: 240.347
InChI Key: CHEFDUFBSUSPOZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2. It belongs to the class of indole derivatives, which are significant in both natural products and synthetic compounds due to their diverse biological activities . This compound is often used in research and development within the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of an indole derivative with tert-butyl chloroformate under basic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butyl 3-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
  • tert-Butyl 3-aminopiperidine-1-carboxylate

Uniqueness: tert-Butyl 3-aminooctahydro-1H-indole-1-carboxylate is unique due to its specific structure, which combines the indole ring with an amino group and a tert-butyl ester. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl 3-amino-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEFDUFBSUSPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782247-66-8
Record name tert-butyl 3-amino-octahydro-1H-indole-1-carboxylate
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